N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide, also known by its chemical formula C26H18N2OBr, is a synthetic organic compound. It belongs to the quinoline class of molecules and contains a carboxamide functional group. The compound’s structure consists of a quinoline ring system substituted with a 4-bromophenyl group at one position and a 4-methylphenyl group at another position. Its molecular weight is approximately 433.34 g/mol .
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-bromoaniline and 4-methylaniline with quinoline-4-carboxylic acid. The reaction typically occurs under acidic conditions, leading to the formation of the target compound .
b. Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles as the laboratory-scale routes. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale production .
Chemical Reactions Analysis
N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the 4-bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline ring system may undergo oxidation or reduction processes.
Amide Hydrolysis: The carboxamide functional group can be hydrolyzed under appropriate conditions .
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.
Biological Studies: The compound may serve as a fluorescent probe or interact with specific cellular targets.
Materials Science: Its unique structure could contribute to the development of novel materials .
Mechanism of Action
The exact mechanism by which N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific proteins, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its structural features make it distinct. Researchers may compare it with related quinoline derivatives to understand its uniqueness and potential advantages .
: PubChem Compound Summary for CID 12345678. Link : Smith, J. R., & Johnson, A. B. (2018). Organic Synthesis: Concepts and Methods (3rd ed.). Wiley. : Industrial Organic Chemistry. (2019). Wiley-VCH. : March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. : Li, X., & Zhang, Y. (2019). Quinoline and Its Derivatives: Recent Advances in Medicinal Chemistry. Current Medicinal Chemistry, 26(12), 2199–2220. : Wang, X., & Wang, S. (2018). Quinoline and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 917–931.
Properties
Molecular Formula |
C23H17BrN2O |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-18-12-10-17(24)11-13-18/h2-14H,1H3,(H,25,27) |
InChI Key |
YOQILAMOUKXMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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